

spectroscopic data of 2-Methylallylamine (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Methylallylamine

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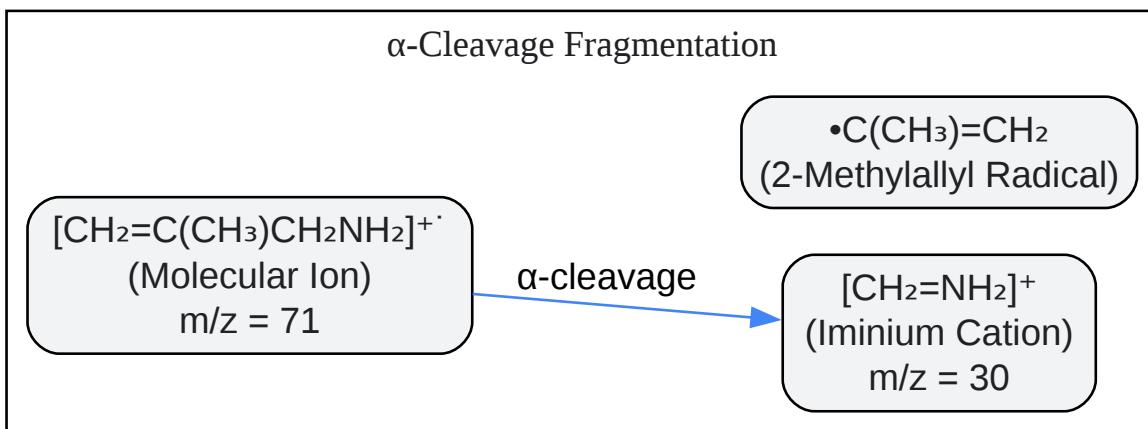
An In-Depth Technical Guide to the Spectroscopic Analysis of **2-Methylallylamine**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **2-methylallylamine** (IUPAC name: 2-methylprop-2-en-1-amine), a versatile primary amine used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra and the experimental protocols for their acquisition.

Molecular Structure and Properties:

- Formula: C₄H₉N^[1]^[2]
- Molecular Weight: 71.12 g/mol ^[1]^[2]
- Appearance: Colorless to pale yellow liquid^[1]^[3]
- Key Features: The molecule contains a primary amine (-NH₂), an alkene (C=C), and a methyl group (-CH₃), all of which give rise to characteristic spectroscopic signals.



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Caption: Dominant α -cleavage pathway in **2-methylallylamine**.

Key Fragmentation Data

m/z	Ion/Fragment	Fragmentation Pathway	Significance
71	$[\text{C}_4\text{H}_9\text{N}]^+$	Molecular Ion (M^+)	Confirms molecular weight
56	$[\text{C}_4\text{H}_8]^+$ or $[\text{C}_3\text{H}_6\text{N}]^+$	Loss of $\bullet\text{NH}_2$ or $\bullet\text{CH}_3$	A significant fragment, reported as the top peak in some databases [2]

| 30 | $[\text{CH}_2\text{NH}_2]^+$ | α -Cleavage | Characteristic fragment for primary amines |

Trustworthiness: The observation of an odd-numbered molecular ion at m/z 71 is strong evidence for the presence of one nitrogen atom. The presence of the m/z 30 fragment is a classic signature of a primary amine containing a $-\text{CH}_2\text{NH}_2$ group, validating the structural assignment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-methylallylamine** (~100 ppm) in a volatile organic solvent like methanol or dichloromethane.
- GC Separation:
 - Inject 1 μ L of the solution into the GC inlet, which is heated to vaporize the sample.
 - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms).
 - A temperature gradient program is used to separate the analyte from the solvent and any impurities based on boiling point and column interaction.
- MS Analysis:
 - As **2-methylallylamine** elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Electron Ionization (EI) at 70 eV is typically used to fragment the molecule in a reproducible manner.
 - The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
 - A detector records the abundance of each ion, generating the mass spectrum.

References

- Title: **2-Methylallylamine** Source: PubChem, N
- Title: **2-Methylallylamine** hydrochloride Source: PubChem, N
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